molecular formula C5H9ClMgSi B3057516 Magnesium, chloro[(trimethylsilyl)ethynyl]- CAS No. 81952-80-9

Magnesium, chloro[(trimethylsilyl)ethynyl]-

Cat. No.: B3057516
CAS No.: 81952-80-9
M. Wt: 156.97 g/mol
InChI Key: LIBPYVYNSOFIMX-UHFFFAOYSA-M
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Description

Magnesium, chloro[(trimethylsilyl)ethynyl]- is a chemical compound that features a magnesium atom bonded to a chloro group and a trimethylsilyl-ethynyl group. This compound is of interest due to its unique structural properties and reactivity, which make it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium, chloro[(trimethylsilyl)ethynyl]- typically involves the reaction of trimethylsilylacetylene with a magnesium halide, such as magnesium chloride. The reaction is carried out in an inert atmosphere, often using solvents like diethyl ether to facilitate the reaction. The general reaction can be represented as:

(CH3)3SiC≡CH+MgCl2(CH3)3SiC≡CMgCl\text{(CH}_3\text{)}_3\text{SiC≡CH} + \text{MgCl}_2 \rightarrow \text{(CH}_3\text{)}_3\text{SiC≡CMgCl} (CH3​)3​SiC≡CH+MgCl2​→(CH3​)3​SiC≡CMgCl

This reaction requires careful control of temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

On an industrial scale, the production of magnesium, chloro[(trimethylsilyl)ethynyl]- follows similar principles but involves larger reactors and more stringent control of reaction conditions. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Magnesium, chloro[(trimethylsilyl)ethynyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Addition Reactions: The ethynyl group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in reactions with magnesium, chloro[(trimethylsilyl)ethynyl]- include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. Typical conditions involve the use of inert atmospheres and solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a new carbon-carbon bond formed between the ethynyl group and an aryl or vinyl group.

Scientific Research Applications

Magnesium, chloro[(trimethylsilyl)ethynyl]- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing into its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which magnesium, chloro[(trimethylsilyl)ethynyl]- exerts its effects involves the interaction of the magnesium center with other molecules, facilitating the transfer of the ethynyl group. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and allowing for selective reactions.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium chloride (trimethylsilyl)ethynide
  • Trimethylsilylacetylene
  • Magnesium, bromo[(trimethylsilyl)ethynyl]

Uniqueness

Magnesium, chloro[(trimethylsilyl)ethynyl]- is unique due to the presence of both a chloro group and a trimethylsilyl-ethynyl group, which confer distinct reactivity and stability. This makes it particularly useful in reactions where selective activation of the ethynyl group is desired.

Properties

IUPAC Name

magnesium;ethynyl(trimethyl)silane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Si.ClH.Mg/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBPYVYNSOFIMX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#[C-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClMgSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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